5-Methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine
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Overview
Description
5-Methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine is a complex organic compound that features a combination of functional groups, including a piperazine ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-Methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, while the piperazine ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound shares the piperazine ring and has similar chemical properties.
Sildenafil impurity A: Contains a similar sulfonyl group and is used in pharmaceutical research.
Uniqueness
5-Methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c1-7-8(9(10)11-16-7)17(14,15)13-5-3-12(2)4-6-13/h3-6H2,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROYACOXVBEJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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